molecular formula C21H25BrN2O4 B14921254 2-(4-Bromophenoxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B14921254
M. Wt: 449.3 g/mol
InChI Key: NPMKEEGEKZRJBQ-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a bromophenoxy group and a dimethoxybenzyl piperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent under basic conditions to form the bromophenoxy intermediate.

    Synthesis of the Dimethoxybenzyl Piperazino Intermediate: This involves the reaction of 2,5-dimethoxybenzyl chloride with piperazine under reflux conditions to form the dimethoxybenzyl piperazino intermediate.

    Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the dimethoxybenzyl piperazino intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to form alcohols.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-BROMOPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the dimethoxybenzyl piperazino moiety may form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE: Similar structure but with a propanone group instead of ethanone.

    2-(4-CHLOROPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE: Similar structure but with a chlorophenoxy group instead of bromophenoxy.

Uniqueness

2-(4-BROMOPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE is unique due to the presence of both bromophenoxy and dimethoxybenzyl piperazino groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H25BrN2O4

Molecular Weight

449.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H25BrN2O4/c1-26-19-7-8-20(27-2)16(13-19)14-23-9-11-24(12-10-23)21(25)15-28-18-5-3-17(22)4-6-18/h3-8,13H,9-12,14-15H2,1-2H3

InChI Key

NPMKEEGEKZRJBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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